molecular formula C9H15N B2811270 Dispiro[2.0.34.13]octan-6-ylmethanamine CAS No. 2411263-49-3

Dispiro[2.0.34.13]octan-6-ylmethanamine

Cat. No.: B2811270
CAS No.: 2411263-49-3
M. Wt: 137.226
InChI Key: ZDJZXBXTFWHXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[2.0.34.13]octan-6-ylmethanamine is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.226. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Possible Uses

Dispiro[2.0.3^4.1^3]octan-6-ylmethanamine is not directly mentioned in the available literature; however, the pharmacokinetics and pharmacodynamics of structurally or functionally similar compounds have been extensively studied. For example, spironolactone, an antimineralocorticoid derived from progesterone, showcases the complexity and potential of compounds within this domain. Originally developed as a diuretic for hypertension and edema, its metabolites, 7α-thiomethylspironolactone and canrenone, mediate its effects, which are eliminated through urine. Spironolactone's moderate antiandrogenic activity, due to its structural similarity to progesterone, allows its use in treating hyperandrogenism and associated symptoms like hirsutism and acne. Research also explores its potential as an anxiolytic, reflecting the broad applications of such compounds in medical science (Khan, 2021).

Safety Pharmacology and Drug Discovery

The field of safety pharmacology (SP) aims to identify and predict adverse effects of new chemical entities before clinical trials. Core and supplemental SP studies evaluate the impact on major organ systems, including cardiovascular, central nervous, respiratory, renal, and gastrointestinal. This review emphasizes current practices and emerging concepts in SP, including frontloading and parallel assessment, showcasing the methodological advancements in assessing the safety profiles of compounds like Dispiro[2.0.3^4.1^3]octan-6-ylmethanamine and their implications in drug discovery (Hamdam et al., 2013).

Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, due to their three-dimensionality and structural novelty, have found increasing use in drug discovery. These scaffolds, including compounds structurally related to Dispiro[2.0.3^4.1^3]octan-6-ylmethanamine, are versatile and can be fine-tuned for specific pharmacological properties. Advances in synthetic methods have broadened the accessibility of spirocyclic compounds, suggesting their growing importance in the development of new therapeutic agents (Zheng, Tice, & Singh, 2014).

Properties

IUPAC Name

dispiro[2.0.34.13]octan-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-5-7-3-9(4-7)6-8(9)1-2-8/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJZXBXTFWHXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC23CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.